Panamesine (EMD 57445) is a synthetic compound classified as a sigma receptor ligand. [, , , ] It exhibits a binding preference for the sigma-1 receptor subtype. [, , ] Panamesine has garnered interest in scientific research, particularly in pharmacology and neuroscience, due to its potential to elucidate the role of sigma receptors in various neurological and psychiatric conditions. [, , , ]
Panamesine is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in treating neurological disorders. It is classified primarily as a sigma receptor ligand, which plays a significant role in various neuropharmacological processes. The compound's structure and properties suggest it could interact with sigma receptors, influencing neurotransmission and cellular signaling pathways.
Panamesine is synthesized from a variety of precursors, typically involving modifications of existing chemical frameworks to enhance its biological activity. It falls under the category of synthetic organic compounds, specifically designed to target sigma receptors, which are implicated in pain modulation, mood regulation, and neuroprotection.
The synthesis of Panamesine involves several key steps:
The synthetic pathway can be summarized as follows:
This multi-step synthesis allows for the introduction of various substituents that can modulate the compound's affinity for sigma receptors .
The molecular structure of Panamesine can be characterized by its core diazepane ring system, which is substituted at various positions to enhance receptor affinity. Key structural features include:
The molecular formula and weight can vary based on the specific derivatives synthesized, but typical values are around with a molecular weight of approximately 248 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure .
Panamesine undergoes various chemical reactions that are crucial for its activity:
In vitro assays have demonstrated that modifications to the benzyl moiety significantly affect the compound's binding affinity, with certain substitutions leading to enhanced activity against sigma receptors .
The mechanism by which Panamesine exerts its effects primarily involves:
Quantitative data from binding assays reveal that Panamesine exhibits high affinity for both sigma-1 and sigma-2 receptors, with Ki values indicating potent interactions .
Panamesine displays several notable physical and chemical properties:
Key physicochemical parameters include:
Panamesine has potential applications in several scientific domains:
Ongoing studies aim to further elucidate its therapeutic potential and optimize its efficacy through structural modifications .
Panamesine (developmental code EMD-57445) is a selective sigma (σ) receptor ligand investigated in the 1990s as a potential antipsychotic agent. Unlike typical or atypical antipsychotics, panamesine primarily targeted σ receptors—initially misclassified as opioid receptors—with high affinity (IC₅₀ = 6 nM for σ₁/σ₂ subtypes) [2] [6]. Its development represented a strategic pivot from dopamine-centric antipsychotic design toward novel neurobiological targets. Despite promising preclinical data, panamesine advanced only to Phase II clinical trials before discontinuation, partly due to variable efficacy in schizophrenia and emergent metabolite-related dopaminergic activity [3] [7] [9].
Panamesine ((5S)-5-[[4-(1,3-Benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one) has a molecular formula of C₂₃H₂₆N₂O₆ and a molecular weight of 426.47 g/mol [2] [9]. Its structure features three pharmacophores critical for σ receptor interaction:
This configuration enables sub-nanomolar affinity for both σ₁ and σ₂ receptors (Kᵢ = 0.43–6 nM), with 173-fold selectivity for σ₁ over σ₂ subtypes [2] [6]. The benzodioxole group enhances membrane permeability, while the hydroxylated piperidine facilitates hydrogen bonding with σ receptor residues [9]. Table 1 summarizes key binding data.
Table 1: Receptor Binding Profile of Panamesine
Receptor | Affinity (IC₅₀/Kᵢ) | Selectivity Ratio | |
---|---|---|---|
Sigma-1 (σ₁) | 6 nM | 1.0 (reference) | |
Sigma-2 (σ₂) | 1,038 nM | σ₂/σ₁ = 173 | |
Dopamine D₂ | >10,000 nM | D₂/σ₁ > 1,666 | [2] [9] |
Panamesine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, yielding EMD-59983 as its major active metabolite [2] [3] [9]. Key pharmacokinetic characteristics include:
SPECT imaging studies confirmed EMD-59983 occupancy at striatal D₂ receptors in humans, explaining panamesine’s functional antidopaminergic effects despite its minimal direct D₂ affinity [10]. Table 2 contrasts the parent drug and metabolite profiles.
Table 2: Panamesine vs. Metabolite EMD-59983
Property | Panamesine | EMD-59983 | |
---|---|---|---|
Primary target | σ₁/σ₂ receptors | D₂/D₃ receptors | |
D₂ affinity | >10,000 nM | 23 nM | |
σ₁ affinity | 6 nM | 24 nM | |
Contribution to efficacy | Direct σ modulation | Dopamine blockade | [2] [7] [10] |
Panamesine emerged during a critical evolution in antipsychotic pharmacotherapy:
Merck advanced panamesine to clinical trials based on preclinical data showing:
Clinical trials, however, revealed inconsistencies:
Development ceased after Phase II due to modest response rates and emergent EPS in some patients—likely attributable to EMD-59983’s D₂ activity [3] [7] [9].
Sigma receptors regulate multiple neurobiological pathways relevant to psychosis:
Neurobiological Mechanisms
Comparative Advantages Over Classical Antipsychotics
Feature | Panamesine | Classical Antipsychotics | |
---|---|---|---|
Primary mechanism | σ₁ modulation | D₂ blockade | |
EPS risk | Low (preclinical) | High (typical) / Moderate (atypical) | |
Immunomodulation | No cytokine changes (like haloperidol) | Cytokine elevation (clozapine) | [1] [3] |
Cognitive effects | Sleep consolidation (non-REM) | Often sedating | [1] |
The σ receptor paradigm remains clinically relevant:
Panamesine’s legacy underscores the complexity of antipsychotic development—where metabolite activity (EMD-59983) and heterogeneous patient responses can redirect compound trajectories [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7